Selectivity Profile Gap: Target Compound vs. Pyrimidinyl-Indole ATR Inhibitor Benchmarks
The target compound features a 4-isopropyl-6-oxopyrimidin-1(6H)-yl acetamide moiety, which is structurally distinct from the 2-pyrimidinyl-amino or 4-amino-pyrimidine motifs prevalent in analogs such as VX-970 (berzosertib) or AZD6738 (ceralasertib) [1]. While head-to-head selectivity data for the exact target compound are not publicly available, class-level inference from patent SAR series indicates that relocation of the heteroatom attachment from the 2-position (prevalent in clinical ATR inhibitors) to this specific N-1 acetamide arrangement can invert selectivity across the PIKK kinase family [1]. The absence of reported kinase panel profiling data for this specific compound, however, constitutes a critical evidence gap that must be experimentally addressed prior to assuming any selectivity advantage.
| Evidence Dimension | Kinase Family Selectivity (PIKK) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | VX-970 (berzosertib), ATR IC50 ~0.001 μM; mTOR/ATM/ DNA-PK selectivity ratios reported |
| Quantified Difference | Unknown; no direct data |
| Conditions | SAR inference from patent WO 2011/054923 A1 |
Why This Matters
Procurement decisions for kinase-targeting chemical probes demand matched profiling data to confirm that structural novelty translates into a genuine biological differentiation, rather than assuming it based on scaffold divergence.
- [1] AstraZeneca AB. Chemical Compounds 610: Pyrimidinyl Indole Compounds as ATR Kinase Inhibitors. International Patent Publication WO 2011/054923 A1. Published 2011-05-12. View Source
